molecular formula C19H18N2O4S B13667232 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid

6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid

Cat. No.: B13667232
M. Wt: 370.4 g/mol
InChI Key: NIWCSQUEFVUGMQ-UHFFFAOYSA-N
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Description

6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a picolinic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-diethoxyphenyl group.

Chemical Reactions Analysis

6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting essential biological processes .

Comparison with Similar Compounds

6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-5-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C19H18N2O4S/c1-3-24-15-9-8-12(10-16(15)25-4-2)18-20-11-17(26-18)13-6-5-7-14(21-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)

InChI Key

NIWCSQUEFVUGMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC=C(S2)C3=NC(=CC=C3)C(=O)O)OCC

Origin of Product

United States

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